Ethyl 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a substituted phenyl ring at the 1-position, a cyano group at the 5-position, and an ester moiety at the 3-position. Its synthesis typically involves cyclocondensation reactions between substituted hydrazines and ketoesters, followed by functional group modifications .
Properties
Molecular Formula |
C15H12ClN3O3 |
|---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C15H12ClN3O3/c1-3-22-15(21)13-9(2)12(8-17)14(20)19(18-13)11-6-4-10(16)5-7-11/h4-7H,3H2,1-2H3 |
InChI Key |
GQSXRXPDXGQJJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C(=C1C)C#N)C2=CC=C(C=C2)Cl |
solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the diazonium component from aniline or its mono-hydrochloride salts by treatment with tert-butyl nitrite at ambient temperature . This is followed by a cycloaddition reaction, where the diazonium component is combined with other reactants in the presence of potassium carbonate and ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxylamine, hydrazine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Position: The para-substituted 4-chloro derivative (target) likely exhibits distinct electronic and steric effects compared to meta-substituted analogs like 12b.
Halogen Effects : The 4-bromo analog (7) has a higher melting point (174–176°C) than 12b (109–110°C), suggesting larger halogens (Br vs. Cl) may enhance lattice stability via halogen bonding or van der Waals interactions .
Polar Groups : The 4-hydroxyphenyl derivative (12d) shows the highest melting point (220–223°C), attributed to hydrogen-bonding capabilities of the hydroxyl group, which strengthens crystal packing .
Electron-Withdrawing Groups : The 4-nitro derivative (12g) has the lowest yield (40%), possibly due to steric hindrance or electronic deactivation during synthesis .
Spectroscopic and Analytical Comparisons
- NMR Data : All compounds in and were characterized by $ ^1H $ and $ ^{13}C $ NMR, confirming regioselectivity and substituent integration. For example, the 4-bromo derivative (7) shows distinct aromatic proton signals at δ 7.56–7.64 ppm, reflecting para-substitution patterns .
- Mass Spectrometry : Molecular ions ([M+H]$^+$) align with theoretical values, ensuring synthetic fidelity.
Methodological Considerations
Structural characterization of these compounds relies heavily on crystallographic tools such as SHELX for refinement and ORTEP for visualization . For instance, hydrogen-bonding patterns critical to melting point differences (e.g., 12d vs. 12b) can be analyzed via graph set analysis .
Biological Activity
Ethyl 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound with a unique structural configuration, which includes a pyridazine ring substituted with a chlorophenyl group and a cyano group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 332.74 g/mol. Its IUPAC name is ethyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxopyridazin-3-yl]carbamate. The structural attributes contribute to its biological activity, allowing it to interact with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C15H13ClN4O3 |
| Molecular Weight | 332.74 g/mol |
| IUPAC Name | ethyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxopyridazin-3-yl]carbamate |
| InChI Key | CNUZQYXUOXBYRX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various biochemical pathways. The mechanism typically involves:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes that are crucial in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Interaction : It can bind to specific receptors, altering their activity and leading to downstream effects that can modulate cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Case studies have shown that the compound demonstrates significant antitumor effects in various cancer cell lines. For instance, it has been reported to inhibit the growth of human colorectal carcinoma cells in vitro, with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| SW620 (Colorectal) | 1.46 |
| HeLa (Cervical) | 0.87 |
| HCT116 (Colorectal) | 0.55 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, though comprehensive data on its spectrum of activity is still needed.
Comparative Analysis
When compared to similar compounds, such as other pyridazine derivatives, Ethyl 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo exhibits unique properties due to its specific functional groups. This comparison highlights its potential advantages in therapeutic applications.
| Compound | Activity |
|---|---|
| Ethyl N-(4-chlorophenyl)-N-(methanesulfonyl)carbamate | Moderate antitumor activity |
| 4-Chlorophenyl Carbamates | Varies widely |
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Areas for exploration include:
- Mechanistic Studies : Detailed studies on the molecular targets and pathways influenced by this compound.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
